molecular formula C21H18N2O12 B371316 Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate CAS No. 113489-34-2

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate

Cat. No.: B371316
CAS No.: 113489-34-2
M. Wt: 490.4g/mol
InChI Key: QCPVFLILTLCSQS-UHFFFAOYSA-N
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Description

Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate: is an organic compound with the molecular formula C21H18N2O12 It is characterized by the presence of two 6-nitro-1,3-benzodioxole groups attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate typically involves the condensation of 6-nitro-1,3-benzodioxole with pentanedioic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the synthesis include acid chlorides and alcohols, with the reaction being conducted in a suitable solvent under reflux conditions.

Chemical Reactions Analysis

Types of Reactions: Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Amino derivatives of the original compound.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The nitro groups can be reduced to amino groups, which can then interact with biological macromolecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The benzodioxole moiety is known for its bioactivity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form amino groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The benzodioxole rings provide a rigid framework that can interact with hydrophobic regions of proteins and other macromolecules.

Comparison with Similar Compounds

    6-Nitro-1,3-benzodioxole: Shares the benzodioxole core but lacks the ester linkage.

    Pentanedioic acid derivatives: Similar backbone but different functional groups.

    Benzodioxole-based esters: Similar ester linkage but different substituents on the benzodioxole rings.

Uniqueness: Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate is unique due to the presence of both nitro and ester functional groups, which confer distinct reactivity and potential applications. The combination of these groups in a single molecule allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O12/c24-20(30-8-12-4-16-18(34-10-32-16)6-14(12)22(26)27)2-1-3-21(25)31-9-13-5-17-19(35-11-33-17)7-15(13)23(28)29/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPVFLILTLCSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)CCCC(=O)OCC3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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